4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

Catalog No.
S14006764
CAS No.
M.F
C7H9ClN2O3
M. Wt
204.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxyli...

Product Name

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

IUPAC Name

4,6-dimethyl-5-oxopyrazine-2-carboxylic acid;hydrochloride

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

InChI

InChI=1S/C7H8N2O3.ClH/c1-4-6(10)9(2)3-5(8-4)7(11)12;/h3H,1-2H3,(H,11,12);1H

InChI Key

BLKVSUANSWHJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN(C1=O)C)C(=O)O.Cl

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3C_7H_9ClN_2O_3 and a molecular weight of 204.61 g/mol. This compound is characterized by its unique pyrazine structure, which includes a carboxylic acid functional group and a hydrochloride salt form. Its structural representation can be depicted as follows:

This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical of carboxylic acids and pyrazines. Key types of reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide.
  • Nucleophilic Substitution: The chlorine atom in the hydrochloride form can participate in nucleophilic substitution reactions.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and material science.

Synthesis of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can be achieved through several methods. Common approaches include:

  • Condensation Reactions: Reacting appropriate precursors under acidic or basic conditions to form the pyrazine ring.
  • Functional Group Modifications: Starting from simpler pyrazine derivatives and introducing methyl or carboxyl groups through alkylation or carboxylation reactions.

The specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product.

The applications of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride span various fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis or as a lead compound for developing new therapeutics.
  • Agricultural Chemicals: Possible application in designing agrochemicals due to its biological activity.

Research into its utility in these domains continues to evolve.

Several compounds share structural similarities with 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Hydroxypyrazine-2-Carboxylic Acid34604-60-90.70
6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid13924-99-70.82
5-Aminopyrazine-2-Carboxylic Acid40155-43-90.65
3-Chloro-5-methylpyrazin-2(1H)-one89283-33-00.63
5,6-Dimethylpyrazine-2-carboxylic Acid13515-06-50.62

These compounds exhibit varying degrees of similarity based on structural features such as functional groups and ring systems. The uniqueness of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride lies in its specific combination of methyl substitutions and the presence of both keto and carboxylic functionalities within a dihydropyrazine framework.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

204.0301698 g/mol

Monoisotopic Mass

204.0301698 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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